molecular formula C15H12O6 B14704847 7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate CAS No. 17606-67-6

7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate

Cat. No.: B14704847
CAS No.: 17606-67-6
M. Wt: 288.25 g/mol
InChI Key: AKTPISIVZHXNFX-UHFFFAOYSA-N
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Description

7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate is a chemical compound belonging to the class of naphthoquinones This compound is characterized by its unique structure, which includes a naphthalene core substituted with methyl and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives, such as 1,4,5,8-tetramethoxynaphthalene.

    Oxidation: The naphthalene derivative undergoes oxidation to form the corresponding naphthoquinone.

    Acetylation: The naphthoquinone is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to introduce the acetate groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex quinones.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products:

    Oxidation: Formation of higher-order quinones.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Introduction of halogen or nitro groups on the aromatic ring.

Scientific Research Applications

7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate involves its interaction with biological molecules. The compound can act as an electron acceptor, participating in redox reactions that generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis or cell death. The molecular targets include enzymes involved in cellular respiration and DNA synthesis, disrupting normal cellular functions.

Comparison with Similar Compounds

    Naphthazarin: Another naphthoquinone derivative with similar biological activities.

    Juglone: A naturally occurring quinone with antimicrobial and anticancer properties.

    Plumbagin: Known for its anticancer and anti-inflammatory effects.

Uniqueness: 7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual acetate groups enhance its solubility and facilitate its use in various chemical reactions and biological assays.

Properties

CAS No.

17606-67-6

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

IUPAC Name

(6-acetyloxy-7-methyl-5,8-dioxonaphthalen-1-yl) acetate

InChI

InChI=1S/C15H12O6/c1-7-13(18)12-10(14(19)15(7)21-9(3)17)5-4-6-11(12)20-8(2)16/h4-6H,1-3H3

InChI Key

AKTPISIVZHXNFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)C(=CC=C2)OC(=O)C)OC(=O)C

Origin of Product

United States

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